molecular formula C15H14N2O B12892074 2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 61191-35-3

2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No.: B12892074
CAS No.: 61191-35-3
M. Wt: 238.28 g/mol
InChI Key: ABPUXUSCWKJQLQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine and an appropriate amine, the compound can be synthesized through a series of reactions including condensation, cyclization, and oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce functional groups such as halogens or alkyl groups.

Scientific Research Applications

2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

CAS No.

61191-35-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2,6-dimethyl-3-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C15H14N2O/c1-9-8-12-14(15(18)16-9)13(10(2)17-12)11-6-4-3-5-7-11/h3-8,17H,1-2H3,(H,16,18)

InChI Key

ABPUXUSCWKJQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2)C)C3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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